molecular formula C22H20N6O B2496507 N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide CAS No. 1251623-07-0

N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide

Cat. No. B2496507
CAS RN: 1251623-07-0
M. Wt: 384.443
InChI Key: BKVNSMGJBAVQAB-UHFFFAOYSA-N
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Description

The compound "N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide" is a synthetic organic molecule that features a quinoxaline core, a common structural motif in medicinal chemistry due to its pharmacological relevance. The structure suggests potential for interaction with biological receptors, hinting at possible therapeutic applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves complex reactions including cyclization and substitution. A related process involves the construction of the pyrroloquinoxaline system via palladium-catalyzed cross-coupling reactions and subsequent cyclization, indicating the intricate steps needed to build such frameworks (Wang et al., 2013).

Molecular Structure Analysis

Quinoxaline derivatives display a wide range of molecular interactions due to their heterocyclic nature, which can be further modified through functionalization at various positions. The presence of a fluorobenzyl group suggests increased lipophilicity and potential for specific binding interactions, which is consistent with studies on similar compounds that analyze their binding affinities and structural characteristics (Tenbrink et al., 1994).

Chemical Reactions and Properties

Compounds like "N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide" participate in various chemical reactions, including nucleophilic substitution and electrophilic additions, depending on the functional groups present. The fluorobenzyl moiety may influence the reactivity by electron withdrawal, affecting the overall chemical behavior of the molecule.

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation. While specific data on this compound is not provided, related studies on quinoxaline derivatives offer insights into how structural modifications impact these properties (Faizi et al., 2018).

Scientific Research Applications

1. Receptor Binding Affinity

N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide and similar compounds have been studied for their binding affinity to GABAA/benzodiazepine receptors. These compounds, part of the imidazo[1,5-a]quinoxaline amides and carbamates family, demonstrate a wide range of intrinsic efficacies, which are crucial in understanding receptor interactions and designing potential therapeutic agents (Tenbrink et al., 1994).

2. Synthesis and Chemical Modification

Research has focused on the synthesis and chemical modification of pyrrolo[1,2-a]quinoxalines, exploring methods for selective chlorination and bromination. These modifications are significant for pharmaceutical research and organic synthesis, as they allow for the creation of compounds with diverse functional groups and potential biological activities (Le et al., 2021).

3. Anticancer Properties

The structure of pyrrolo[1,2-a]quinoxalines, which includes N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide, has been investigated for potential anticancer properties. These studies explore the synthesis of novel analogs and their efficacy in inhibiting cancer cell growth, highlighting their significance in the development of new therapeutic agents for cancer treatment (Wang et al., 2009).

4. Potential as Kappa Opioid Antagonists

Quinoxaline and quinoxalinone derivatives, including those similar to N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide, have been synthesized for potential use as kappa opioid receptor antagonists. These compounds hold therapeutic relevance for treating disorders related to neuroscience targets, showcasing their importance in medicinal chemistry (Scarry et al., 2016).

5. Anion Binding and Sensing

Research has also explored the use of fluorinated pyrroloquinoxaline derivatives as neutral anion receptors. These compounds have shown increased binding affinities for anions like fluoride, chloride, or dihydrogen phosphate, making them potentially useful in sensing applications (Anzenbacher et al., 2000).

properties

IUPAC Name

1-(4-ethylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-2-16-5-7-19(8-6-16)28-21(18-9-12-23-13-10-18)20(26-27-28)22(29)25-15-17-4-3-11-24-14-17/h3-14H,2,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNSMGJBAVQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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